Inauhzin
Overview
Description
Inauhzin (INZ) is a small-molecule inhibitor of SIRT1 . It has been identified as a novel p53 activator, selectively and efficiently suppressing tumor growth without displaying genotoxicity and with little toxicity to normal cells .
Synthesis Analysis
In order to reveal the structural features essential for anti-cancer activity of this small molecule, a panel of INZ analogs has been synthesized and evaluated for their ability to induce cellular p53 and to inhibit cell growth in cell-based assays .
Molecular Structure Analysis
The molecular structure of this compound is crucial for its anti-cancer activity. The study of its analogs has led to the discovery of INZ analog 37 that displays much better potency than INZ in both p53 activation and cell growth inhibition in several human cancer cell lines .
Chemical Reactions Analysis
This compound has been found to inhibit cellular IMPDH2 activity, and reduce the levels of cellular GTP and GTP-binding nucleostemin that is essential for rRNA processing .
Physical And Chemical Properties Analysis
This compound is a white to light brown powder . It has an empirical formula of C25H19N5OS2 and a molecular weight of 469.58 .
Scientific Research Applications
Activation and Suppression of Tumor Growth
Inauhzin (INZ) has been identified as a potent activator of the tumor suppressor p53, offering a promising approach for cancer therapy. It reactivates p53 by inhibiting SIRT1 activity and induces p53-dependent apoptosis in cancer cells without causing genotoxic stress. This makes INZ a valuable compound for anti-cancer therapy, particularly in tumors that possess wild-type p53. Studies have shown that INZ, when combined with other compounds like Nutlin-3, can synergistically activate p53 and suppress tumor growth, suggesting that targeting multiple inhibitory proteins of p53 might be an effective therapeutic strategy (Zhang et al., 2012).
Structural Analysis for Enhanced Anti-Cancer Properties
Research has been conducted to understand the structural features essential for INZ's anti-cancer activity. A range of INZ analogs were synthesized and evaluated for their ability to induce cellular p53 and inhibit cell growth. This led to the discovery of analogs with better potency than INZ in activating p53 and inhibiting cancer cell growth, providing insights for the development of more effective anti-cancer therapies (Zhang et al., 2012).
Global Effect on p53-Responsive Transcriptome
INZ's global effect on the human p53-responsive transcriptome has been studied, revealing that it can induce the expression of p53 target genes on a large scale. This not only confirms INZ's ability to activate the p53 signaling pathway but also provides valuable information for identifying novel targets for INZ and/or p53. These findings are instrumental in designing clinical trials for INZ (Liao et al., 2012).
Synergistic Effects with Chemotherapeutic Agents
INZ has been found to sensitize tumor cells to standard chemotherapeutic drugs, such as cisplatin and doxorubicin. The combination of INZ with these agents promotes apoptosis and inhibits cell growth in a p53-dependent manner. This suggests that targeting the p53 pathway could enhance the sensitivity of cancer cells to chemotherapy and potentially reduce adverse side effects (Zhang et al., 2013).
Nanoparticle Encapsulation for Therapeutic Efficacy
To improve the efficacy and bioavailability of INZ, research has explored nanoparticle encapsulation. This approach significantly enhanced the activation of p53 and inhibition of cancer cell growth, demonstrating the potential of nanoparticle systems to boost the therapeutic effectiveness of INZ (Bhattarai et al., 2021).
Mechanism of Action
Target of Action
Inauhzin (INZ) is a dual inhibitor of SirT1 and IMPDH2 , and acts as an activator of p53 . SirT1 is a protein deacetylase that is often found in high levels in cancer cells . IMPDH2 is a rate-limiting enzyme in de novo guanine nucleotide biosynthesis, crucial for maintaining cellular guanine deoxy- and ribonucleotide pools needed for DNA and RNA synthesis .
Mode of Action
This compound interacts with its targets in a unique way. It inhibits the activity of SirT1 and IMPDH2, leading to the activation of p53 . This suggests that this compound’s interaction with SirT1 and IMPDH2 leads to changes in the cellular environment that favor the activation of p53 .
Biochemical Pathways
This compound affects several biochemical pathways. It triggers the ‘ribosomal stress (RS)-p53 pathway’, which is activated by any stressor or genetic alteration that disrupts ribosomal biogenesis . This pathway is mediated by several ribosomal proteins (RPs), such as RPL11 and RPL5, which inhibit MDM2 and activate p53 . This compound also reduces the levels of cellular GTP and GTP-binding nucleostemin, which is essential for rRNA processing .
Pharmacokinetics
It has been shown that this compound can be safely administered via intraperitoneal injection at doses of 30-60 mg/kg, which effectively induces apoptosis and suppresses tumor growth .
Result of Action
This compound’s action results in the activation of p53, leading to the induction of cellular p53 and inhibition of cell growth . It selectively and efficiently suppresses tumor growth without displaying genotoxicity and with little toxicity to normal cells . This compound also stabilizes p53 and inhibits its ubiquitylation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-phenothiazin-10-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5OS2/c1-2-19(33-25-27-23-22(28-29-25)15-9-3-4-10-16(15)26-23)24(31)30-17-11-5-7-13-20(17)32-21-14-8-6-12-18(21)30/h3-14,19H,2H2,1H3,(H,26,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUOXERIKQWIJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
309271-94-1 | |
Record name | 309271-94-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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